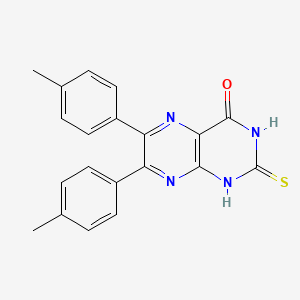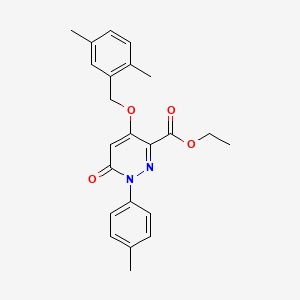
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol is a heterocyclic compound that belongs to the pteridine family This compound is characterized by the presence of two 4-methylphenyl groups and a sulfanyl group attached to the pteridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzaldehyde with appropriate amines to form intermediate Schiff bases, which are then cyclized to form the pteridine core
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent-free conditions, and continuous flow reactors to streamline the process and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pteridine core using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated pteridines, modified pteridine cores.
Substitution: Nitro- or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can interfere with cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparación Con Compuestos Similares
6,7-Bis(arylthio)-quinazoline-5,8-dione: Known for its antifungal activity.
Furo-[2,3-f]quinazolin-5-ol derivatives: Studied for their antimicrobial properties.
Quinazoline derivatives: Possess a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.
Uniqueness: 6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
6,7-bis(4-methylphenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-11-3-7-13(8-4-11)15-16(14-9-5-12(2)6-10-14)22-18-17(21-15)19(25)24-20(26)23-18/h3-10H,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUKOYWXMGRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)




![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)
![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)


